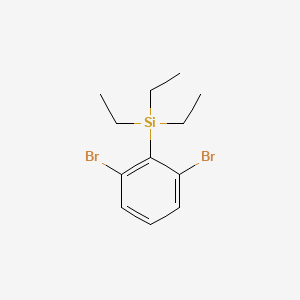
Silane, (2,6-dibromophenyl)triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (2,6-dibromophenyl)triethyl- is an organosilicon compound with the molecular formula C12H18Br2Si and a molecular weight of 350.168. This compound is characterized by the presence of a silicon atom bonded to a 2,6-dibromophenyl group and three ethyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,6-dibromophenyl)triethyl- typically involves the reaction of triethylsilane with 2,6-dibromophenyl chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Silane, (2,6-dibromophenyl)triethyl- follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor equipped with temperature control and stirring mechanisms. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (2,6-dibromophenyl)triethyl- undergoes several types of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: The silicon-hydrogen bond in Silane, (2,6-dibromophenyl)triethyl- can act as a reducing agent in various organic reactions
Common Reagents and Conditions
Hydrosilylation: Typically requires a transition metal catalyst such as platinum or rhodium. The reaction is carried out at room temperature or slightly elevated temperatures.
Reduction: Commonly uses reagents like lithium aluminum hydride or sodium borohydride under mild conditions
Major Products
Hydrosilylation: Produces organosilicon compounds with new carbon-silicon bonds.
Reduction: Yields reduced organic compounds, often with the formation of silyl ethers
Wissenschaftliche Forschungsanwendungen
Silane, (2,6-dibromophenyl)triethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and reduction reactions.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Wirkmechanismus
The mechanism of action of Silane, (2,6-dibromophenyl)triethyl- involves the reactivity of the silicon-hydrogen bond. In hydrosilylation reactions, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, forming new carbon-silicon bonds. In reduction reactions, the silicon-hydrogen bond donates hydrogen atoms to reduce various organic functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler trialkylsilane with similar reactivity but lacks the 2,6-dibromophenyl group.
Phenylsilane: Contains a phenyl group instead of the 2,6-dibromophenyl group, resulting in different reactivity and applications .
Uniqueness
Silane, (2,6-dibromophenyl)triethyl- is unique due to the presence of the 2,6-dibromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other silanes may not be as effective .
Eigenschaften
CAS-Nummer |
650598-46-2 |
|---|---|
Molekularformel |
C12H18Br2Si |
Molekulargewicht |
350.16 g/mol |
IUPAC-Name |
(2,6-dibromophenyl)-triethylsilane |
InChI |
InChI=1S/C12H18Br2Si/c1-4-15(5-2,6-3)12-10(13)8-7-9-11(12)14/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
YEBAJRWBSFLCOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=C(C=CC=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
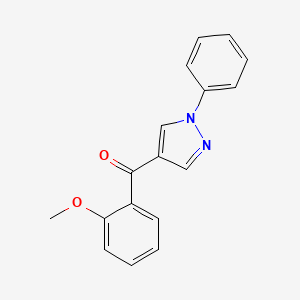
propanedinitrile](/img/structure/B12588053.png)
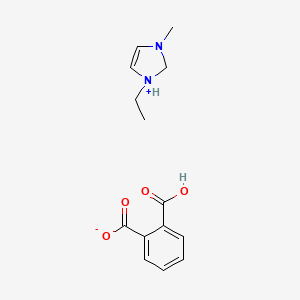
![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)

![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
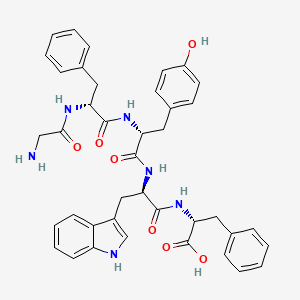
![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)
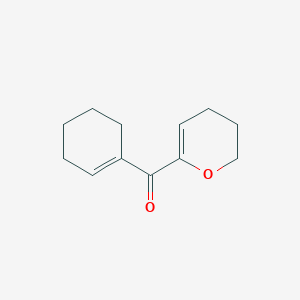

![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)
